1,4-Benzenedimethanamine

Catalog No.
S1896001
CAS No.
539-48-0
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedimethanamine

CAS Number

539-48-0

Product Name

1,4-Benzenedimethanamine

IUPAC Name

[4-(aminomethyl)phenyl]methanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2

InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)CN

Canonical SMILES

C1=CC(=CC=C1CN)CN

Organic Synthesis and Material Science

  • Polymer Precursor

    PPD can be used as a building block for the synthesis of various polymers including polyureas, polyamides, and polyimides []. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them useful in various applications such as coatings, adhesives, and engineering materials [].

  • Organic Optoelectronic Devices

    Research suggests that PPD derivatives can be employed in the development of organic light-emitting diodes (OLEDs) due to their ability to transport charge carriers effectively []. This makes them promising candidates for next-generation displays and lighting technologies [].

Biological Applications

  • Bioconjugation

    The presence of two amine groups in PPD allows for its attachment to biomolecules like proteins and antibodies. This property makes it valuable in bioconjugation reactions, where biomolecules are linked to other molecules for targeted drug delivery or diagnostic purposes [].

  • Enzyme Inhibition

    Studies have shown that PPD can inhibit certain enzymes, potentially impacting various biological processes []. Further research is needed to understand the specific mechanisms and potential therapeutic implications of this effect [].

1,4-Benzenedimethanamine, also known as p-xylylenediamine, is an organic compound with the molecular formula C8_8H12_{12}N2_2. This compound features two amino groups attached to a benzene ring at the para position. It appears as a colorless to light yellow liquid and has a molar mass of approximately 136.19 g/mol. Its structure can be represented as follows:

text
NH2 |C6H4-CH2-NH2 | CH2

1,4-Benzenedimethanamine is primarily utilized in various industrial applications, particularly in the production of epoxy resins and as a curing agent in polymer formulations .

  • PXDA is a mild irritant and may cause skin and eye irritation upon contact. It's advisable to wear appropriate personal protective equipment when handling it [].
  • Limited data exists on chronic health effects or environmental impact.

Please note:

  • Information on the mechanism of action (biological role) is not available for PXDA itself. Its significance lies in its role as a precursor to aramids, which have various applications.
  • Further research is needed to fully understand the long-term health and environmental effects of PXDA.
Due to its amine functional groups. Notable reactions include:

  • Nucleophilic Substitution: It can react with alkyl halides to form higher alkylated amines.
  • Acylation: The amine groups can undergo acylation to produce amides.
  • Formation of Salts: Reaction with acids yields corresponding ammonium salts.
  • Polymerization: It is often used in the synthesis of polyamides and polyurethanes by reacting with diisocyanates or other polyfunctional reagents .

Research indicates that 1,4-benzenedimethanamine exhibits biological activity, particularly as a skin sensitizer. It can induce allergic reactions upon contact, leading to dermatitis in sensitive individuals. Additionally, exposure via inhalation may cause respiratory irritation and other systemic effects .

1,4-Benzenedimethanamine can be synthesized through several methods:

  • Hydrogenation of p-Xylylenediamine Precursors: This method involves the reduction of corresponding nitriles or imines.
  • Direct Amination: Aromatic compounds can be aminated using ammonia or amines under specific conditions.
  • From Benzene Derivatives: Starting from benzene derivatives through multi-step synthesis involving nitration followed by reduction .

The applications of 1,4-benzenedimethanamine are diverse:

  • Curing Agents: Widely used in epoxy resins for coatings, adhesives, and sealants.
  • Polymer Production: Acts as a building block in the synthesis of polyamides and polyurethanes.
  • Chemical Intermediates: Serves as an intermediate in the production of various fine chemicals and pharmaceuticals .

Studies on the interactions of 1,4-benzenedimethanamine reveal its potential reactivity with various chemical agents:

  • It can form stable complexes with metal ions, which may be useful in catalysis.
  • Its interactions with other amines can lead to the formation of complex amine networks.
  • The compound's reactivity with isocyanates is significant for producing polyurethanes .

Several compounds share structural similarities with 1,4-benzenedimethanamine. Here is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
1,3-BenzenedimethanamineC8_8H12_{12}N2_2Similar structure but differs in the position of amino groups (meta). Used similarly but has different reactivity profiles.
m-XylylenediamineC6_6H4_4(CH2_2NH2_2)2_2A colorless oily liquid produced from hydrogenation; used in epoxy applications but less common than p-xylylenediamine.
1,2-BenzenediamineC6_6H6_6N2_2Contains amino groups at ortho positions; exhibits different solubility and reactivity characteristics.

Uniqueness: The para substitution pattern in 1,4-benzenedimethanamine allows for distinct steric and electronic properties compared to its meta and ortho counterparts. This affects its reactivity and suitability for specific applications in polymer chemistry and materials science .

Physical Description

Colorless liquid with an aromatic odor.

XLogP3

-0.4

Boiling Point

446°F

Flash Point

81°F

Melting Point

143°F

UNII

FJD90IO4NH

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9 mmHg

Pictograms

Corrosive

Other CAS

539-48-0

Wikipedia

1,4-benzenedimethanamine

General Manufacturing Information

1,4-Benzenedimethanamine: ACTIVE

Dates

Modify: 2023-08-16

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